molecular formula C18H28N2O2 B11347216 N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide

Cat. No.: B11347216
M. Wt: 304.4 g/mol
InChI Key: RJSQZLZKOPSKJR-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with a dimethylamino group and an ethoxybenzamide moiety, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 1-(dimethylamino)cyclohexylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-4-ethoxybenzamide

InChI

InChI=1S/C18H28N2O2/c1-4-22-16-10-8-15(9-11-16)17(21)19-14-18(20(2)3)12-6-5-7-13-18/h8-11H,4-7,12-14H2,1-3H3,(H,19,21)

InChI Key

RJSQZLZKOPSKJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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